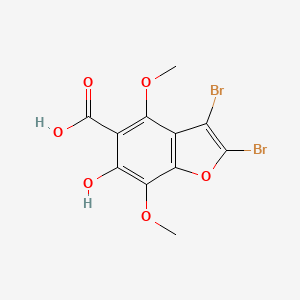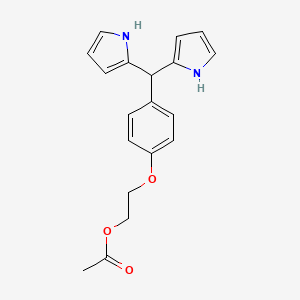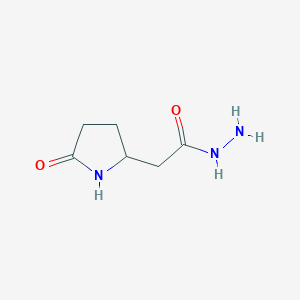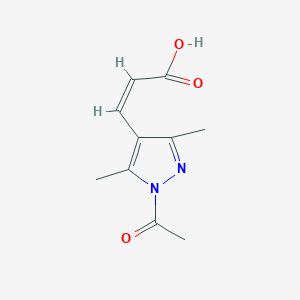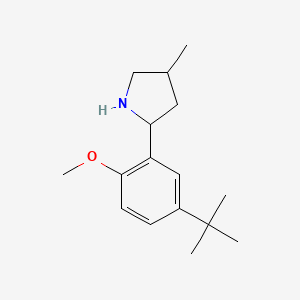
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 2-methoxyphenyl derivatives with tert-butyl-substituted pyrrolidines. One common method involves the use of tert-butyl alcohol as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired pyrrolidine ring . The reaction conditions often require the use of catalysts such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Investigated for its potential role in neurotransmitter release and synaptic function.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors or enzymes involved in synaptic transmission . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-tert-Butyl-2-methoxyphenyl)pyrrolidine
- 2-(5-tert-Butyl-2-methoxyphenyl)-4-ethylpyrrolidine
- 2-(5-tert-Butyl-2-methoxyphenyl)-4-methylpiperidine
Uniqueness
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H25NO |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
2-(5-tert-butyl-2-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-11-8-14(17-10-11)13-9-12(16(2,3)4)6-7-15(13)18-5/h6-7,9,11,14,17H,8,10H2,1-5H3 |
Clé InChI |
CMSYMUWKNPTQLE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=C(C=CC(=C2)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
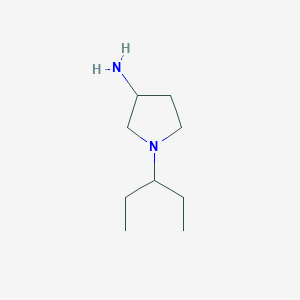
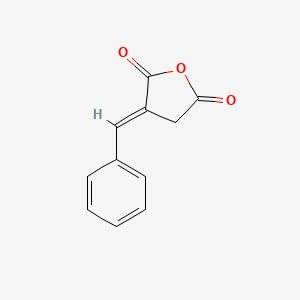

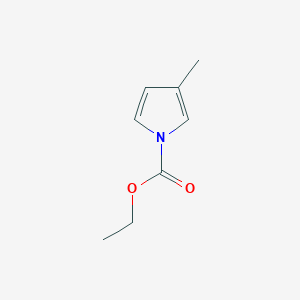
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
